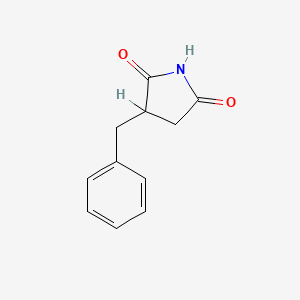

3-Benzylpyrrolidine-2,5-dione

Description

Significance of Pyrrolidine-2,5-dione as a Versatile Synthetic Scaffold in Organic Chemistry

The pyrrolidine-2,5-dione ring system, also known as the succinimide (B58015) moiety, is a five-membered heterocyclic structure that holds a prominent place in organic and medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its utility as a versatile synthetic scaffold, a foundational structure upon which more complex molecules can be built. researchgate.netnih.gov This versatility is attributed to several key features. The sp³-hybridized carbon atoms in the saturated ring allow for a three-dimensional arrangement of substituents, which is crucial for exploring pharmacophore space in drug design. nih.govnih.gov The non-planar nature of the ring, a phenomenon referred to as "pseudorotation," further contributes to its three-dimensional coverage. nih.govnih.gov

The imide group within the pyrrolidine-2,5-dione core imparts specific reactivity and the ability to participate in hydrogen bonding, which can facilitate the crossing of biological membranes. researchgate.net This scaffold is found in a wide array of biologically active compounds and serves as a crucial building block in the synthesis of numerous pharmaceuticals and other functional organic molecules. nih.govscirp.org The development of new and efficient methods for creating multi-substituted pyrrolidine-2,5-diones remains an active area of research. nih.gov

Research Context of 3-Benzylpyrrolidine-2,5-dione and its Related Derivatives

Within the broader family of pyrrolidine-2,5-diones, this compound and its derivatives are of particular research interest. The introduction of a benzyl (B1604629) group at the C-3 position significantly influences the molecule's properties and reactivity. This substituent provides a site for further chemical modification and can play a role in the biological activity of the resulting compounds.

Research into this compound often focuses on its synthesis and its use as an intermediate in the preparation of more complex molecules. For instance, derivatives of this compound have been synthesized and investigated for their potential anticonvulsant properties. researchgate.netnih.gov The strategic placement of the benzyl group allows for the exploration of structure-activity relationships, where modifications to this part of the molecule can lead to changes in biological efficacy. nih.gov The study of this compound and its analogues contributes to the fundamental understanding of how substituents on the pyrrolidine-2,5-dione core impact its chemical behavior and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-benzylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-7-9(11(14)12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJRWHNWCJFPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984681 | |

| Record name | 3-Benzyl-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66195-04-8 | |

| Record name | (±)-3-Benzylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66195-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, 2-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The preparation of 3-Benzylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common approach involves the reaction of appropriate starting materials that can form the succinimide (B58015) ring with the desired benzyl (B1604629) substituent at the C-3 position.

A related compound, 1-benzylpyrrolidine-2,5-dione, is synthesized by the reaction of succinimide with benzyl chloride in the presence of a base like sodium hydroxide (B78521). The synthesis of hydroxylated derivatives, such as 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione, can be accomplished by reacting L-malic acid with benzylamine (B48309). chemicalbook.com The synthesis of chiral versions, for instance, (S)-5-benzylpyrrolidine-2,4-dione, has been reported starting from L-phenylalanine methyl ester hydrochloride. tdl.orgnih.gov

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compounds.

| Property | Data |

| Molecular Formula | C11H11NO2 |

| Molar Mass | 189.21 g/mol |

Table 1: Physicochemical Properties of this compound chembk.com

Spectroscopic data provides detailed structural information:

¹H NMR (Proton Nuclear Magnetic Resonance): This technique gives information about the number of different types of protons and their neighboring environments. For a related compound, 3-(R)-amino-1-benzyl-pyrrolidine-2,5-dione, the aromatic protons of the benzyl group appear around 7.30 ppm, the benzylic protons (PhCH₂) at 4.64 ppm, and the protons on the pyrrolidine (B122466) ring at various other shifts. google.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

IR (Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. The characteristic carbonyl (C=O) stretching frequencies of the imide group are a key feature.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Chemical Properties and Reactivity

The chemical properties of 3-Benzylpyrrolidine-2,5-dione are dictated by its functional groups: the imide moiety and the benzyl (B1604629) substituent.

Physicochemical Properties:

Solubility: Generally, these compounds are soluble in organic solvents. evitachem.com

Stability: 1-Benzylpyrrolidine-2,5-dione is reported to be stable under recommended storage conditions but is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. capotchem.cn

Reactivity: The reactivity of this compound centers on several key areas:

Reactions at the C-3 Position: The proton at the C-3 position is acidic and can be removed by a base, allowing for the introduction of various electrophiles at this position.

Modification of the Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

Reactions of the Imide Group: The N-H proton of the imide is acidic and can be substituted. The carbonyl groups are susceptible to nucleophilic attack, although they are generally less reactive than ketones. cymitquimica.com For example, reduction of the carbonyl groups in 3-amino-1-benzylpyrrolidine-2,5-dione can be achieved using strong reducing agents like lithium aluminium hydride.

Applications in Organic Synthesis

Classical and Contemporary Approaches to the Pyrrolidine-2,5-dione Ring System

The construction of the pyrrolidine-2,5-dione ring is a well-established area of organic synthesis, with numerous methods developed over the years. These methods often involve the cyclization of linear precursors containing the requisite carbon and nitrogen framework.

Cyclocondensation Reactions for Pyrrolidine-2,5-dione Formation

Cyclocondensation reactions represent a direct and widely employed strategy for the synthesis of the pyrrolidine-2,5-dione ring. These reactions typically involve the condensation of a dicarboxylic acid or its derivative with an amine, leading to the formation of the cyclic imide. A common approach is the reaction of succinic anhydride (B1165640) with a primary amine or ammonia (B1221849). This two-step, one-pot process begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a succinamic acid intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, yields the desired pyrrolidine-2,5-dione. qmul.ac.uk

Various reagents and conditions have been developed to facilitate this cyclodehydration step. Acetic anhydride, acetyl chloride, and thionyl chloride are frequently used as dehydrating agents. nih.govinnovareacademics.in For instance, the reaction of succinic anhydride with amines in the presence of acetyl chloride in benzene (B151609) has been shown to furnish succinimides. nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating. innovareacademics.in Furthermore, Lewis acids such as TaCl5-silica gel have been utilized to catalyze the synthesis of succinimides from succinic anhydride in solvent-free conditions. nih.gov

A variety of catalysts have been explored to improve the efficiency and mildness of these cyclocondensation reactions. Niobia (Nb2O5) has been demonstrated as a reusable and water-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of cyclic imides from dicarboxylic acids and amines. uj.edu.pl

| Catalyst/Reagent | Reactants | Conditions | Outcome |

| Acetic Anhydride/Sodium Acetate | Succinic anhydride, Aromatic amines | 100°C | N-phenyl succinimides |

| Acetyl Chloride | Succinic anhydride, Amines | Benzene | Succinimides |

| Thionyl Chloride | Succinic acid, Primary aromatic amine | Reflux | 1-substituted phenyl pyrrolidine-2,5-dione |

| Lewis Acid (e.g., TaCl5-Silica gel) | Succinic anhydride, Amine | Solvent-free | Substituted succinimides |

| Niobia (Nb2O5) | Dicarboxylic acids, Amines | Catalytic | Cyclic imides |

Synthesis from Succinic Acid and its Derivatives

Succinic acid and its derivatives are the most common and versatile precursors for the synthesis of the pyrrolidine-2,5-dione ring. A well-established method involves the direct condensation of succinic acid with a primary aromatic amine using thionyl chloride under reflux conditions to yield 1-substituted phenyl pyrrolidine-2,5-diones. innovareacademics.inresearchgate.net

The most widely used derivative is succinic anhydride, which readily reacts with amines to form the corresponding succinamic acid. This intermediate can then be cyclized to the succinimide (B58015). This cyclization can be achieved by heating or by using dehydrating agents like acetic anhydride or acetyl chloride. qmul.ac.uknih.gov An alternative approach involves the use of sub-critical water at high temperatures (e.g., 280°C) for the reaction of succinic acid with amines, providing a clean and fast method for succinimide synthesis. innovareacademics.innih.gov

The reaction of succinic anhydride with amines can also be catalyzed by Lewis acidic ionic liquids, such as choline (B1196258) chloride-2ZnCl2, under mild conditions to afford N-substituted succinimides. nih.gov One-pot methods have also been developed, for instance, by reacting succinic anhydride with amines using sulphamic acid as a catalyst. innovareacademics.in

| Precursor | Reagent(s) | Conditions | Product |

| Succinic acid | Thionyl chloride, Aromatic amine | Reflux | 1-Arylpyrrolidine-2,5-dione |

| Succinic acid | Aniline (B41778), Water | 280°C | N-phenylsuccinimide |

| Succinic anhydride | Primary amine | Heating or Dehydrating agent | N-substituted succinimide |

| Succinic anhydride | Aniline, Choline chloride-2ZnCl2 | Mild | N-phenylsuccinimide |

| Succinic anhydride | Aliphatic/Aromatic amines, Sulphamic acid | Catalytic, one-pot | N-substituted succinimides |

Routes Involving Amino Acid Precursors

Amino acids provide a chiral pool for the synthesis of optically active pyrrolidine-2,5-dione derivatives. L-aspartic acid, in particular, can be used as a precursor. The thermal polycondensation of L-aspartic acid can lead to polysuccinimide, which can then be hydrolyzed to poly(aspartic acid). researchgate.net More direct routes involve the cyclization of aspartic acid residues. For example, it has been shown that acetic acid can catalyze the formation of a succinimide from an aspartic acid residue through a concerted bond reorganization mechanism. acs.org

Another approach involves the reaction of N-tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl bromide in the presence of cesium carbonate to yield N-benzyl-3-Boc-aminopyrrolidine-2,5-dione. researchgate.net Furthermore, glutamic acid can be converted to succinimide in a two-step process involving dehydration to pyroglutamic acid followed by an oxidative decarboxylation using a silver catalyst. researchgate.net

Three-component reactions involving an α-dicarbonyl compound, an amino acid, and a maleimide (B117702) can also lead to the formation of succinimide-fused pyrrolizidines in a catalyst-free, one-pot cycloaddition. google.com

| Amino Acid Precursor | Key Transformation | Reagents/Conditions | Product |

| L-Aspartic acid | Thermal polycondensation | Heat | Polysuccinimide |

| Aspartic acid residue | Catalytic cyclization | Acetic acid | Succinimide derivative |

| N-tert-butyloxycarbonylasparagine (Boc-Asn) | N-benzylation and cyclization | Benzyl bromide, Cesium carbonate | N-benzyl-3-Boc-aminopyrrolidine-2,5-dione |

| Glutamic acid | Dehydration and oxidative decarboxylation | Heat, Silver catalyst | Succinimide |

| Amino acid, α-dicarbonyl, maleimide | [3+2] Cycloaddition | Catalyst-free | Succinimide-fused pyrrolizidine |

Strategies for Constructing the 3-Benzyl Moiety within Pyrrolidine-2,5-diones

The introduction of a benzyl group at the C-3 position of the pyrrolidine-2,5-dione ring is a key step in the synthesis of the target compound. This can be achieved either by direct functionalization of a pre-formed succinimide ring or by incorporating the benzyl group from the starting materials.

Incorporation of Benzyl Moieties from Precursor Starting Materials

A more common and often more controlled method for the synthesis of this compound involves the use of starting materials that already contain the benzyl group. A key precursor for this approach is 2-benzylsuccinic acid. The cyclocondensation of 2-benzylsuccinic acid or its corresponding anhydride with an amine or ammonia would directly yield the desired this compound.

The synthesis of N-Mannich bases derived from 3-benzyl-pyrrolidine-2,5-dione has been reported, indicating the accessibility of the parent 3-benzyl-pyrrolidine-2,5-dione as a starting material for further derivatization. nih.govresearchgate.net The synthesis of these derivatives often involves the initial preparation of the 3-benzyl-pyrrolidine-2,5-dione core.

A study on the synthesis of 3-amino-1-benzylpyrrolidine-2,5-dione involves the hydrogenation of 1-benzyl-3-benzylaminopyrrolidine-2,5-dione, which is likely synthesized from a benzyl-substituted precursor. This further supports the strategy of incorporating the benzyl group at an early stage of the synthesis.

| Precursor | Key Reaction | Reagents | Product |

| 2-Benzylsuccinic acid | Cyclocondensation | Amine/Ammonia | This compound |

| 1-Benzyl-3-benzylaminopyrrolidine-2,5-dione | Hydrogenation | Palladium on charcoal, H2 | 3-Amino-1-benzylpyrrolidine-2,5-dione |

Asymmetric Synthesis of Chiral 3-Benzylpyrrolidine-2,5-diones

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. The pyrrolidine-2,5-dione (succinimide) ring is a prevalent scaffold in numerous biologically active molecules and pharmaceutical agents. nih.gov Consequently, the development of synthetic methodologies to access chiral 3-substituted succinimides, such as this compound, with high levels of stereocontrol is an area of significant research interest. These methods primarily rely on asymmetric catalysis to introduce the desired chirality.

Enantioselective Methodologies for Pyrrolidine-2,5-dione Scaffolds

The construction of chiral pyrrolidine-2,5-dione scaffolds is most directly achieved through the enantioselective conjugate addition of nucleophiles to N-substituted maleimides. nih.gov This approach establishes the stereocenter at the C3 position in a single, atom-economical step. A variety of carbon nucleophiles have been successfully employed, driven by the development of sophisticated organocatalytic systems.

Key enantioselective strategies include:

Michael Addition of Carbonyl Compounds : Aldehydes and ketones can serve as effective nucleophiles through the formation of a transient chiral enamine with a primary or secondary amine organocatalyst. nih.govresearchgate.net This strategy has been widely applied to the synthesis of 3-substituted succinimides.

Michael Addition of 1,3-Dicarbonyl Compounds : Pro-nucleophiles with acidic α-hydrogens, such as 1,3-dicarbonyl compounds, can be deprotonated by chiral organocatalysts that possess a basic site. The resulting enolate adds to the maleimide in a highly controlled facial manner, guided by the chiral environment of the catalyst. nih.gov

Asymmetric Transfer Hydrogenation (ATH) : An alternative strategy involves the dynamic kinetic resolution of racemic maleimide derivatives via asymmetric transfer hydrogenation. Rhodium-based catalyst systems have been shown to be highly effective, providing access to 3,4-disubstituted succinimides with excellent diastereo- and enantioselectivity. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) : This method allows for the synthesis of succinimides bearing an all-carbon α-quaternary stereocenter through a direct, base-free allylic alkylation process. qmul.ac.uk

Three-Component Reactions : Cooperative catalysis involving a rhodium complex and a chiral phosphoric acid has enabled the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines to generate chiral 3,3-disubstituted succinimides. rsc.orgresearchgate.net

| Methodology | Nucleophile/Substrate | Catalyst Type | Key Features |

| Organocatalytic Michael Addition | Aldehydes, Ketones | Chiral Primary/Secondary Amines (e.g., prolinamides, diamine derivatives) | Forms chiral enamines; highly effective for generating 3-substituted succinimides. nih.govresearchgate.net |

| Organocatalytic Michael Addition | 1,3-Dicarbonyl Compounds | Bifunctional Catalysts (e.g., thioureas, cinchona alkaloids) | Dual activation of nucleophile and electrophile via hydrogen bonding. nih.govacs.org |

| Asymmetric Transfer Hydrogenation | Substituted Maleimides | Chiral Rhodium Complexes | Dynamic kinetic resolution provides access to syn- and anti-3,4-disubstituted succinimides. nih.gov |

| Asymmetric Allylic Alkylation | Allylic Carbonates | Chiral Palladium Complexes | Creates α-quaternary stereocenters in high enantioselectivity. qmul.ac.uk |

| Three-Component Reaction | Vinyl Diazosuccinimides | Rhodium/Chiral Phosphoric Acid | Cooperative catalysis for assembling 3,3-disubstituted succinimides. rsc.org |

Stereocontrol in the Synthesis of this compound Enantiomers

Achieving stereocontrol in the synthesis of a specific enantiomer of this compound is critically dependent on the chosen asymmetric methodology and, most importantly, the chirality of the catalyst. The organocatalytic Michael addition of a suitable pronucleophile to an N-substituted maleimide represents a primary route.

For the synthesis of this compound, the conjugate addition would typically involve a nucleophile that delivers the benzyl group. However, a more common and versatile approach involves the addition of other nucleophiles (like aldehydes or ketones) to N-substituted maleimides, where subsequent transformations could lead to the desired product. For instance, the addition of an aldehyde to a maleimide can yield a succinimide adduct that can be further elaborated. nih.gov

The stereochemical outcome of these conjugate additions is governed by the transition state assembly, which is orchestrated by the chiral catalyst. The catalyst interacts with both the nucleophile (e.g., through enamine formation) and the maleimide (e.g., through hydrogen bonding), creating a well-defined chiral pocket. This forces the nucleophile to attack a specific face of the maleimide double bond, leading to the preferential formation of one enantiomer. For example, in the Michael addition of aldehydes to maleimides catalyzed by chiral primary amine-salicylamides, theoretical calculations have been used to rationalize the stereoinduction, highlighting the importance of the catalyst's structure in determining the final product's configuration. nih.gov

Chiral Catalysis in Asymmetric Pyrrolidine-2,5-dione Synthesis

A diverse array of chiral catalysts has been developed for the asymmetric synthesis of pyrrolidine-2,5-diones. These catalysts are often bifunctional, containing both a group to activate the nucleophile and a site to interact with and orient the maleimide substrate.

Organocatalysts:

Chiral Primary Amine Derivatives : Catalysts derived from chiral diamines, such as trans-1,2-cyclohexanediamine or 1,2-diphenylethane-1,2-diamine, have proven highly effective. nih.govresearchgate.net These catalysts react with aldehyde or ketone nucleophiles to form chiral enamines. The remaining functional groups on the catalyst, such as a salicylamide (B354443) or thiophosphoramide, can then form hydrogen bonds with the maleimide, directing the stereochemical outcome of the addition. nih.govresearchgate.net

Amino Acids and Peptides : Simple, naturally occurring amino acids like L-isoleucine and β-amino acids, as well as dipeptides, have been employed as efficient organocatalysts. mdpi.commdpi.com These catalysts are often used in conjunction with a base and sometimes a hydrogen bond donor additive. Their accessibility and low toxicity make them attractive options. For example, α,β-dipeptides have been used as catalysts in the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides. mdpi.com

Bifunctional Thiourea Catalysts : Chiral thiourea-based catalysts are capable of activating maleimides through dual hydrogen bonding to the carbonyl groups. When combined with a tertiary amine base to deprotonate a pronucleophile, they create a highly organized, chiral environment that leads to excellent diastereo- and enantioselectivity in Michael additions. acs.org

Cinchona Alkaloids : Natural cinchona alkaloids and their derivatives were among the first catalysts used for the highly efficient organocatalytic enantioselective Michael addition of 1,3-dicarbonyl compounds to N-substituted maleimides. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Yield (%) | Enantioselectivity (% ee) |

| Primary Amine-Salicylamide | Derived from trans-cyclohexane-1,2-diamine | Michael addition of aldehydes to maleimides | High | up to 94% nih.gov |

| (Thio)Phosphoramide | Derived from 1,2-diphenylethane-1,2-diamine | Michael addition of aldehydes/ketones to maleimides | Good to High | Excellent researchgate.net |

| α,β-Dipeptides | Various novel dipeptides | Michael addition of aldehydes to N-arylmaleimides | Moderate to High | Good mdpi.com |

| Amino Acids | O-tert-butyl-L-threonine, L-isoleucine | Michael addition of aldehydes to maleimides | - | Excellent mdpi.com |

| Bifunctional Thiourea | Chiral amine thiourea | Michael addition of benzofuranones to maleimides | up to 99% | up to 97% acs.org |

| Rhodium Complex | Tethered Rhodium Catalyst | Asymmetric Transfer Hydrogenation | - | up to >99% nih.gov |

Functional Group Interconversions on the Pyrrolidine-2,5-dione Nucleus

The pyrrolidine-2,5-dione nucleus, particularly at the C3 position adjacent to the carbonyl groups, is susceptible to functionalization. One significant transformation is the oxidation at this position. Research into the oxidation of heterocyclic 1,3-dicarbonyl compounds has demonstrated that these molecules can undergo aerobic oxidation. For instance, Mn(III)-initiated aerobic oxidation of related 1,3-dicarbonyl systems, such as 1,3-dialkylpyrrolidine-2,4-diones, yields corresponding hydroperoxides in good to excellent yields. nih.govresearchgate.net This process involves the formation of an enolate, which is then oxygenated. nih.gov The resulting hydroperoxides can be subsequently converted into the corresponding alcohols. researchgate.net This methodology suggests that the C3 position of this compound is a prime site for introducing oxygen-containing functional groups.

Furthermore, the benzyl group itself presents a site for functional group interconversion. The benzylic protons are susceptible to oxidation, a common transformation in organic synthesis. While specific studies on this compound are not detailed, reactions involving the oxidation of benzyl ethers to aldehydes using reagents like N-bromosuccinimide (NBS) highlight the reactivity of the benzylic position. nih.gov

Nitrogen Atom Modifications: N-Substitution and N-Derivatization

The imide nitrogen of the pyrrolidine-2,5-dione ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can significantly alter the molecule's properties.

The formation of N-Mannich bases is a well-established derivatization for pyrrolidine-2,5-diones. nih.govresearchgate.net This reaction typically involves the aminomethylation of the imide nitrogen using formaldehyde (B43269) and a suitable secondary amine. researchgate.net A variety of N-Mannich bases have been synthesized from 3-substituted pyrrolidine-2,5-diones, including the 3-benzyl derivative. nih.gov These reactions have been shown to proceed with various cyclic amines, such as derivatives of piperazine. researchgate.net For example, N-methylpiperazine has been successfully used to create potent N-Mannich bases. researchgate.net The synthesis provides a straightforward method to attach complex amine-containing moieties to the succinimide scaffold.

Table 1: Examples of N-Mannich Base Formation

| 3-Substituent | Amine Reagent | Resulting N-Substituent |

| 3-Benzyl | 4-Methylpiperazine | N-{[4-Methylpiperazin-1-yl]-methyl} |

| 3-Benzyl | 4-Benzylpiperazine | N-{[4-Benzylpiperazin-1-yl]-methyl} |

| 3-Benzyl | 4-(2-Hydroxyethyl)piperazine | N-{[4-(2-Hydroxyethyl)piperazin-1-yl]-methyl} |

| 3-Benzyl | 4-Cyclohexylpiperazine | N-{[4-Cyclohexylpiperazin-1-yl]-methyl} |

Beyond Mannich bases, a wide variety of substituents can be incorporated directly onto the nitrogen atom. The most common method involves the condensation of 3-benzylsuccinic anhydride with a primary amine. This reaction can be facilitated using various conditions, including heating in an ionic liquid, which can serve as both a solvent and a promoter, leading to excellent yields in short reaction times. thieme-connect.com This approach is highly versatile and accommodates a range of aliphatic and aromatic amines. For instance, reactions of succinic anhydride with benzylamine (B48309) or aniline proceed efficiently to form the corresponding N-benzylsuccinimide and N-phenylsuccinimide, respectively. thieme-connect.com This method is directly applicable to the synthesis of N-substituted 3-benzylpyrrolidine-2,5-diones.

Table 2: Examples of N-Substituent Incorporation via Condensation

| Starting Material | Amine Reagent | N-Substituent on Product |

| 3-Benzylsuccinic Anhydride | Benzylamine | Benzyl |

| 3-Benzylsuccinic Anhydride | Aniline | Phenyl |

| 3-Benzylsuccinic Anhydride | p-Toluidine | p-Tolyl |

| 3-Benzylsuccinic Anhydride | 4-Fluoroaniline | 4-Fluorophenyl |

| 3-Benzylsuccinic Anhydride | Methylamine | Methyl |

Transformations Involving the Dicarbonyl System of Pyrrolidine-2,5-dione

The two carbonyl groups of the succinimide ring are key reactive sites. Their transformation can lead to a variety of other heterocyclic structures. A primary reaction of the dicarbonyl system is reduction. The use of reducing agents like borane-tetrahydrofuran (B86392) complex (BH3·THF) can fully reduce the succinimide to the corresponding pyrrolidine (B122466). arkat-usa.org For example, 3,3-diarylpyrrolidine-2,5-diones have been successfully reduced to 3,3-diarylpyrrolidines using an excess of BH3·THF. arkat-usa.org In some cases, partial reduction is possible, leading to the formation of a pyrrolidin-2-one, where only one of the two carbonyls is reduced. arkat-usa.org

A more complex transformation is the Vilsmeier-Haack reaction. When succinamidals, which can be generated in-situ from succinimides, are treated with the Vilsmeier-Haack reagent (a mixture of a substituted amide like DMF and phosphorus oxychloride), they can undergo dehydration and subsequent reaction to yield 5-chloropyrrole-2-carboxaldehydes. cdnsciencepub.com This reaction effectively converts the dicarbonyl system into a chlorinated aromatic pyrrole (B145914) ring with an aldehyde function. cdnsciencepub.com

Ring Transformations and Rearrangement Reactions of Pyrrolidine-2,5-dione Scaffolds

The pyrrolidine-2,5-dione ring itself can undergo transformations that alter the core scaffold, leading to different heterocyclic systems.

A notable ring transformation is the conversion of a dihydroxylated pyrrolidine-2,5-dione into a maleimide. scirp.orgscirp.org Specifically, when trans-3,4-dihydroxypyrrolidine-2,5-dione (L-tartarimide) is treated with tosyl chloride (TsCl) and a base like triethylamine (B128534) (Et3N), it does not yield the expected di-tosylated product. scirp.org Instead, the reaction produces a monotosyloxymaleimide through a surprising elimination reaction. scirp.orgamanote.com

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, suggests that an intermediate monotosylated pyrrolidine-2,5-dione is formed, which then spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH). scirp.orgscirp.org This elimination is driven by thermodynamic factors, as the tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione are thermodynamically unstable and readily convert to the more stable maleimide scaffold. scirp.orgscirp.org This reaction provides a powerful method for converting the saturated pyrrolidine-2,5-dione ring into an unsaturated maleimide ring, which is another important structural motif in chemistry. scirp.org

Cyclization Reactions Leading to Fused Pyrrolidine-2,5-dione Systems

The pyrrolidine-2,5-dione core, also known as the succinimide ring, is a versatile scaffold for constructing more complex, fused heterocyclic systems. These reactions typically involve the transformation of substituents on the succinimide ring or the utilization of the ring's inherent reactivity to build new, annulated structures. While specific examples starting directly from this compound are specialized, the chemical principles are broadly applicable and demonstrated with various substituted pyrrolidine-2,5-diones.

A prominent strategy for creating fused systems is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org In this context, a pyrrolidine-2,5-dione derivative containing a diene moiety can react with a dienophile, or more commonly, a maleimide derivative (a dehydrogenated pyrrolidine-2,5-dione) acts as the dienophile. For instance, the reaction of indole-based dienes with N-benzylmaleimide serves as a method to synthesize functionalized carbazole (B46965) derivatives, where the succinimide ring becomes fused to the newly formed carbazole system. metu.edu.tr

Another significant approach involves intramolecular cyclization. For example, rhodium-catalyzed C-H activation and annulation of 2-arylbenzimidazoles with N-substituted maleimides, including N-benzylmaleimide, can produce polyheterocyclic succinimide-bearing benzoimidazoisoquinolinones. acs.org This method is highly chemoselective, yielding different fused products depending on whether the reaction is conducted under acidic or basic conditions. acs.org

Furthermore, tandem reactions involving diazoarylidene succinimides can lead to spiro-annulated oxygen-containing heterocycles like tetrahydrofurans and benzopyrans fused with a succinimide ring. beilstein-journals.org Palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides can also generate fused aza[3.1.0]bicycles, which are conformationally restricted and of interest in medicinal chemistry. nih.gov

The synthesis of pyrrolo[3,4-c]carbazoles represents a direct application of fusing a carbazole ring system onto a succinimide scaffold. A p-TsOH-catalyzed Diels-Alder reaction between 3-(indol-3-yl)maleimides and chalcones initially forms tetrahydropyrrolo[3,4-c]carbazoles. beilstein-journals.org Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) leads to the fully aromatized, fused pyrrolo[3,4-c]carbazole structure. beilstein-journals.org In one documented case, the reaction of 3-(indol-3-yl)-N-benzylmaleimide with a chalcone (B49325) yielded two diastereoisomers of the corresponding tetrahydropyrrolo[3,4-c]carbazole, demonstrating the formation of a complex fused system directly involving a benzyl-substituted succinimide ring. beilstein-journals.org

Table 1: Examples of Cyclization Reactions Leading to Fused Pyrrolidine-2,5-dione Systems

| Starting Material (Succinimide Derivative) | Reaction Type | Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 3-(Indol-3-yl)-N-benzylmaleimide | Diels-Alder Reaction / Aromatization | 1. Chalcone, p-TsOH, Toluene, 60 °C 2. DDQ, Acetonitrile, rt | Pyrrolo[3,4-c]carbazole | beilstein-journals.org |

| N-Alkyl/Aryl Maleimides | Rhodium-Catalyzed C-H Activation/Annulation | 2-Arylbenzimidazole, [RhCp*Cl2]2, AgSbF6, Solvent | Benzoimidazoisoquinolinone | acs.org |

| Diazoarylidene Succinimides | Tandem O-H Insertion / Cyclization | Propargyl alcohols, Rh2(esp)2, Base | Spiro-annulated Tetrahydrofurans/Benzopyrans | beilstein-journals.org |

| 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane | 1,6-Disubstituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones | mdpi.com |

Synthesis of Hybrid and Bis-heterocyclic Pyrrolidine-2,5-dione Architectures

The synthesis of hybrid molecules and bis-heterocyclic systems involves covalently linking the this compound core to one or more different heterocyclic moieties. This approach aims to create novel chemical entities with potentially synergistic or unique properties derived from the combined fragments. Research groups have developed various strategies to construct these complex architectures.

One common method involves the derivatization of the pyrrolidine-2,5-dione scaffold, followed by the construction of a second heterocyclic ring. For example, pyrrolidine-2,5-diones can be condensed with aldehydes to form intermediate chalcone-like structures. wikipedia.org These intermediates can then undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride to furnish bis-heterocyclic systems containing pyrazole (B372694) or isoxazole (B147169) rings, respectively. nih.gov

Another strategy focuses on creating hybrid compounds by linking the pyrrolidine-2,5-dione ring to another pre-formed heterocycle via a linker. Hybrid derivatives of pyrrolidine-2,5-dione featuring a thiophene (B33073) ring have been synthesized and investigated. frontiersin.org These syntheses can be achieved in one step by reacting a substituted succinic acid with an aminoalkyl-functionalized heterocycle (e.g., aminoalkylmorpholine) or in a multi-step process involving the formation of an intermediate acid which is then coupled to the heterocyclic amine. nih.gov

Research has also explored the creation of hybrids incorporating the pyrrolidine-2,5-dione scaffold with moieties like N-benzoylthiourea, thiohydantoin, thiazole, and indole. frontiersin.org For instance, N-(2,5-dimethylpyrrol-1-yl)prolinamide, a bis-heterocycle linking pyrrole and pyrrolidine rings, was prepared by the cyclocondensation of a proline hydrazide derivative with hexane-2,5-dione. uzh.ch Although this example uses a proline derivative, the principle of condensing a hydrazide with a 1,4-dicarbonyl compound to form a new pyrrole ring is a key synthetic strategy.

More complex architectures, such as novel 1,2,4-oxadiazole/pyrrolidine hybrids, have been designed as potential antibacterial agents. frontiersin.org These examples highlight the modularity of the pyrrolidine-2,5-dione scaffold in generating diverse molecular structures. While many examples start with precursors other than 3-benzylsuccinic acid, the synthetic methodologies—such as condensation, cyclization, and coupling reactions—are fundamental and broadly applicable for creating hybrid architectures based on this compound. nih.gov

Table 2: Examples of Synthetic Routes to Hybrid and Bis-heterocyclic Pyrrolidine-2,5-dione Architectures

| Pyrrolidine-2,5-dione Precursor | Heterocyclic Partner | Reaction Type | Reagents/Conditions | Hybrid/Bis-heterocyclic Product | Reference |

|---|---|---|---|---|---|

| 1-(3-Chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydrazine Hydrate | Condensation/Cyclization | Hydrazine hydrate | Pyrrolidine-dione fused with pyrazole rings | nih.gov |

| 2-(3-Methylthiophen-2-yl)succinic acid | Aminoalkylmorpholine | Cyclocondensation | Heat | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione-morpholine hybrid | frontiersin.org |

| (S)-N-Benzyl Proline Hydrazide | Hexane-2,5-dione | Cyclocondensation | iPrOH, conc. HCl, reflux | (S)-1-Benzyl-N-(2,5-dimethylpyrrol-1-yl)pyrrolidine-2-carboxamide | uzh.ch |

| 2-Methyl-2-phenyl succinic acid | 3-Aminopropanoic acid / Arylpiperazines | Cyclocondensation / Coupling | 1. Heat (180 °C) 2. Coupling reagents | Pyrrolidine-2,5-dione-phenylpiperazine hybrid | nih.gov |

Computational Chemistry Applications for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving the pyrrolidine-2,5-dione core. These theoretical studies provide detailed insights into reaction pathways, the stability of intermediates, and the energetic barriers of transition states, which are often difficult to probe experimentally.

DFT calculations have been successfully employed to elucidate the mechanisms of various transformations of pyrrolidine-2,5-dione derivatives. A notable example is the study of the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to a maleimide derivative via tosylation. acs.orgheteroletters.org Theoretical computations demonstrated that the monotosylated pyrrolidine-2,5-dione intermediate is thermodynamically unstable and spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form enol-ketone tautomers, which are then subsequently tosylated. acs.orgheteroletters.orgscirp.org This DFT-driven finding helped explain the experimental observation that tosyloxymaleimide was the major product instead of the expected di- or mono-tosylated pyrrolidine-2,5-dione. scirp.org

In another application, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate the light-induced degradation of metallocarbonyl complexes bearing 3-substituted succinimide ligands. acs.org These studies supported a novel synthetic route to N-nonsubstituted succinimides that avoids the ring-opening reactions typically observed under basic conditions. acs.org Furthermore, DFT has been utilized to assess the electronic properties of new pyrrolidine-2,5-dione derivatives, including the calculation of HOMO-LUMO energy gaps and the mapping of molecular electrostatic potential (MEP). mdpi.com These parameters are vital for predicting a molecule's reactivity and its potential for intermolecular interactions, such as binding to enzyme active sites. mdpi.com

The outcome of a chemical reaction is governed by the interplay of thermodynamic and kinetic factors, and computational studies provide a quantitative understanding of these controls.

In the aforementioned conversion of a dihydroxypyrrolidine-2,5-dione to a maleimide, DFT calculations revealed that the elimination reaction is primarily driven by thermodynamics rather than kinetics. acs.orgheteroletters.org The tosylated derivatives of trans-3,4-dihydroxypyrrolidine-2,5-dione were found to be thermodynamically unstable, predisposing them to spontaneous conversion into the more stable maleimide scaffold. acs.orgheteroletters.org

Conversely, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the main product. researchgate.netbeilstein-journals.orggoogle.com By modeling the potential energy surface for the reaction between a 3-pyrroline-2-one (B142641) intermediate and an aliphatic amine, researchers identified the pathway with the lowest activation energy (ΔG‡), concluding that the product distribution is determined by the relative rates of competing pathways. researchgate.netbeilstein-journals.orggoogle.com

A kinetic study on the synthesis of 1-(3-phenylpropyl)-pyrrolidine-2,5-dione under phase-transfer catalysis determined the apparent activation energy to be 13.72 kcal/mol from an Arrhenius plot, indicating that the solid-liquid reaction is controlled by the organic-phase reaction rate. acs.org Such studies demonstrate how computational and experimental kinetics can be combined to optimize reaction conditions like temperature and catalyst loading.

| Reaction System | Controlling Factor | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Conversion of dihydroxy-pyrrolidine-2,5-dione to maleimide | Thermodynamic | DFT | Tosylated intermediates are thermodynamically unstable, favoring elimination. | acs.orgheteroletters.org |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | Kinetic | DFT | The main product is formed via the pathway with the lowest activation energy barrier (ΔG‡). | researchgate.netbeilstein-journals.orggoogle.com |

| Formation of cyclobutanes from pyrrolidines | Kinetic | DFT | The rate-determining step is the release of N₂ from a 1,1-diazene intermediate. | mt.com |

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

While computational methods predict reaction pathways, advanced spectroscopic techniques provide the experimental evidence needed to identify transient species and confirm structural details, offering a more complete picture of the reaction mechanism.

The direct observation of short-lived reaction intermediates is a significant challenge that can be addressed with time-resolved spectroscopy. Ultrafast mid-infrared transient absorption spectroscopy has been used to monitor the proton-uptake reaction of succinimide in aqueous solutions. acs.orgacs.org In these experiments, a deprotonated succinimide anion (SI⁻) intermediate was identified by its strong, broad absorption peak at 1557 cm⁻¹, which corresponds to its asymmetric C=O stretching vibration. acs.orgnih.gov By monitoring the rise and decay of such characteristic signals, researchers can build detailed kinetic models that describe the formation and consumption of intermediates through various competing pathways. acs.orgnih.govresearchgate.net

In photoreactions, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting radical intermediates. In a study on the photoinduced reaction of diazo arylidene succinimides, EPR analysis of the reaction mixture provided clear evidence for the generation of carbon-centric organic radicals, identified by a characteristic g-factor of 1.9959. chemrxiv.org This finding supported a single electron transfer (SET) mechanism involving a radical intermediate, diverging from traditional carbene pathways. chemrxiv.org

Low-temperature NMR spectroscopy is another valuable technique, used to characterize otherwise unstable intermediates like N-acyliminium ions. beilstein-journals.org Although these ions are highly reactive, their study at low temperatures allows for the determination of their conformation, which is crucial for understanding the stereoselectivity of their subsequent reactions. beilstein-journals.org Furthermore, techniques like in-situ IR and NMR spectroscopy allow for the continuous, real-time monitoring of reactant consumption and product formation, providing qualitative and quantitative kinetic data. mt.comresearchgate.netrsc.org

| Intermediate Species | Spectroscopic Technique | Characteristic Signal | Reference |

|---|---|---|---|

| Deprotonated Succinimide Anion (SI⁻) | Transient IR Absorption | ~1557 cm⁻¹ (asymmetric C=O stretch) | acs.orgnih.gov |

| Carbon-centric Radical | EPR Spectroscopy | g-factor ≈ 1.9959 | chemrxiv.org |

| N-Acyliminium Ion | Low-Temperature NMR | Conformation-dependent chemical shifts | beilstein-journals.org |

| Succinimide in Peptides | Mass Spectrometry (LC/MS) | -17 Da mass shift from Asparagine | nih.gov |

The three-dimensional structure and conformational flexibility of pyrrolidine-2,5-dione derivatives significantly influence their reactivity and biological activity. Spectroscopic methods, often paired with computational analysis, are key to understanding these properties.

¹H NMR spectroscopy has been used to probe the restricted rotation around the Caryl–Nimide bond in N-anthryl succinimide derivatives. nih.gov The complexity of the aliphatic proton signals in the NMR spectrum indicates that rotation is hindered, leading to a conformationally locked state on the NMR timescale. researchgate.netnih.gov Similarly, 2D-NMR techniques such as COSY, HSQC, and HMBC are essential for the complete and unambiguous structural elucidation of complex, fused pyrrolidine-2,5-dione systems. researchgate.net

Computational methods are frequently used to complement experimental data. DFT calculations can map the rotational energy profile, as demonstrated in a study of 3-methoxysuccinimide, which identified three local energy minima corresponding to different conformations of the methoxy (B1213986) group. acs.org In more complex chiral systems, quantum chemical predictions of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectra are compared with experimental data to definitively assign the absolute configuration of the molecule and identify its lowest energy conformers in solution.

Molecular Modeling of Intramolecular and Intermolecular Interactions within Pyrrolidine-2,5-dione Systems

Molecular modeling provides a lens to view the non-covalent interactions that govern how pyrrolidine-2,5-dione derivatives interact with their environment, including solvent molecules and biological macromolecules. These models are crucial for rational drug design and for understanding the fundamental forces that control molecular recognition and reactivity.

DFT has been applied to study the interaction between a succinimide surfactant and water molecules. researchgate.net These simulations revealed the formation of a hydration shell through hydrogen bonds between the carbonyl oxygen atoms of the succinimide ring and surrounding water, and showed that the solvent environment significantly increases the dipole moment of the surfactant headgroup. researchgate.net

In the context of medicinal chemistry, molecular docking is a widely used technique to predict the binding orientation of a ligand within a protein's active site. Docking studies of pyrrolidine-2,5-dione derivatives have identified key intermolecular interactions, such as π-π stacking between an aromatic substituent and a phenylalanine residue, and hydrogen bonds between the pyrrolidine-2,5-dione's carbonyl and NH groups and receptor amino acids like arginine. scirp.org These simulations help explain the structure-activity relationships observed in biological assays and guide the synthesis of more potent inhibitors. scirp.orgresearchgate.net

Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution on a molecule's surface. mdpi.com These maps are used to identify electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions, providing insight into a molecule's stability, reactivity, and how it will interact with other molecules. mdpi.com For instance, the electron-rich carbonyl oxygens of the pyrrolidine-2,5-dione ring are common hydrogen bond acceptor sites, a feature consistently observed in molecular modeling studies. scirp.orgresearchgate.net

Advanced Methodologies and Innovative Approaches in Pyrrolidine 2,5 Dione Synthesis

Catalytic Strategies for Pyrrolidine-2,5-dione Construction

Catalysis provides a powerful tool for the synthesis of pyrrolidine-2,5-diones, enabling reactions that are often more selective and occur under milder conditions than stoichiometric methods. Both metal-based and organic catalysts have been successfully employed.

Metal catalysts are instrumental in forging the pyrrolidine-2,5-dione ring and its derivatives. Rhodium(II) catalysts, for example, have been utilized in C-H insertion reactions to create 2,5-disubstituted pyrrolidines, a strategy that can be adapted for dione (B5365651) structures. nih.gov Palladium catalysts, such as Palladium on carbon (Pd/C) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), are frequently used in hydrogenation steps, for instance, in the deprotection of a benzylcarbamate group to yield the core pyrrolidine (B122466) nitrogen. beilstein-journals.org

Another approach involves the catalytic asymmetric synthesis where a starting pyrrolidine is transformed. For example, catalytic asymmetric deprotonation followed by an aldehyde trapping and ring expansion can convert N-Boc pyrrolidine into substituted piperidines, showcasing the power of catalysis to modify existing ring systems. nih.gov While not a direct synthesis of the dione, such metal-catalyzed strategies highlight the potential for complex molecular architecture construction starting from simpler nitrogen heterocycles.

Table 1: Examples of Metal Catalysts in Pyrrolidine Synthesis

| Catalyst | Transformation Type | Application Example | Reference |

|---|---|---|---|

| Rhodium(II) complexes | C-H Insertion | Asymmetric synthesis of 2,5-disubstituted pyrrolidines | nih.gov |

| Pd(OH)₂/C | Hydrogenolysis | N-deprotection of benzyl (B1604629) groups | beilstein-journals.org |

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. beilstein-journals.orgmdpi.com Chiral pyrrolidine-based structures are themselves privileged motifs in organocatalysis. mdpi.comrsc.org

A primary organocatalytic route to substituted pyrrolidine-2,5-diones (succinimides) is the enantioselective conjugate addition of carbon nucleophiles to maleimides. researchgate.net This approach, often catalyzed by chiral tertiary amines, allows for the direct and stereocontrolled introduction of substituents at the 3-position of the succinimide (B58015) ring. researchgate.net For instance, the Michael addition of aldehydes to nitroolefins, catalyzed by newly designed pyrrolidine-based organocatalysts, can achieve high yields and excellent enantioselectivities. beilstein-journals.orgrsc.org

Furthermore, domino reactions, such as an aza-Michael/aldol sequence between α-ketoamides and α,β-unsaturated aldehydes, can furnish highly functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov Bifunctional 4-pyrrolidinopyridines have also been designed as potent Lewis base catalysts for asymmetric cycloadditions, demonstrating the versatility of pyrrolidine-scaffold catalysts in building complex heterocyclic systems. acs.org

Table 2: Selected Organocatalytic Approaches to Pyrrolidine Derivatives

| Catalyst Type | Reaction | Substrates | Product Type |

|---|---|---|---|

| Chiral Pyrrolidines | Michael Addition | Aldehydes, Nitroolefins | Substituted Pyrrolidines |

| Chiral Tertiary Amines | Conjugate Addition | Carbon nucleophiles, Maleimides | 3-Substituted Succinimides |

| Prolinamides | Biginelli Reaction | Dihydropyrimidinones |

Multicomponent Reaction (MCR) Approaches to Pyrrolidine-2,5-dione Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of complex pyrrolidine derivatives. One notable example is the [3+2] cycloaddition reaction. This strategy often involves the in-situ generation of an azomethine ylide from an amino acid (like sarcosine (B1681465) or 2-phenylglycine) and an aldehyde or ketone (such as isatin (B1672199) derivatives), which then reacts with a dipolarophile. researchgate.nettandfonline.com When the dipolarophile is a derivative of maleimide (B117702), such as an (E)-3-arylidene-1-phenyl-succinimide, this reaction provides a direct route to highly substituted, spiro-fused pyrrolidine-2,5-dione systems with high regio- and diastereoselectivity. researchgate.net Three-component cascade reactions involving (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, L-valine, and various isatins have also been reported to produce spiro-pyrrolidine derivatives in moderate to excellent yields. researchgate.net

These MCR approaches are powerful tools for creating libraries of complex pyrrolidine-2,5-dione derivatives for biological screening. tandfonline.com

Sustainable Chemistry Practices in Pyrrolidine-2,5-dione Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including pyrrolidine-2,5-diones. nih.gov This involves the use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation, as well as environmentally benign solvents such as water. nih.govresearchgate.netmdpi.com

Ultrasound irradiation has been shown to promote various organic reactions by accelerating reaction rates, improving yields, and often allowing for milder conditions. The phenomenon of acoustic cavitation is responsible for these effects. researchgate.net For example, catalyst-free, three-component reactions in water under ultrasonic irradiation have been successfully used to synthesize various heterocyclic compounds, including pyrrole (B145914) derivatives. mdpi.com These methods offer advantages such as short reaction times, excellent yields, and simple work-up procedures. nih.gov

Microwave-assisted organic synthesis (MAOS) is another energy-efficient technique. Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net Solvent-free microwave irradiation of N-Boc dipeptide esters, for instance, provides an environmentally friendly and efficient procedure for the synthesis of 2,5-piperazinediones, a related class of N-heterocycles. researchgate.net Similar principles can be applied to the synthesis of pyrrolidine-2,5-diones, for example, in the condensation reaction between an anhydride (B1165640) like maleic anhydride and an amine. nih.gov

Table 3: Comparison of Conventional vs. Sustainable Synthetic Methods

| Method | Energy Source | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Thermal (Oil Bath) | Organic Solvents (Toluene, DMF) | Well-established procedures | nih.gov |

| Ultrasound-Assisted | Acoustic Cavitation | Water, Ethanol | Shorter reaction times, higher yields, mild conditions | nih.govresearchgate.netmdpi.com |

Emerging Research Frontiers in 3 Benzylpyrrolidine 2,5 Dione Chemistry

Development of Novel Synthetic Tools and Reagents for Pyrrolidine-2,5-dione Construction

The synthesis of the pyrrolidine-2,5-dione core has traditionally been achieved through methods such as the condensation of succinic anhydrides with primary amines or ammonia (B1221849). mdpi.comresearchgate.net However, the demand for more efficient, versatile, and stereospecific routes has spurred the development of new synthetic strategies.

Recent advancements focus on building the substituted succinimide (B58015) ring with greater control and efficiency. One prominent strategy is the Michael addition of nucleophiles to N-substituted maleimides. nih.govnih.gov This approach is particularly valuable for creating 3-substituted derivatives like 3-benzylpyrrolidine-2,5-dione.

Furthermore, entirely new synthetic pathways are being discovered. A notable example is a novel rearrangement reaction that synthesizes 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane. mdpi.com This method represents a significant departure from traditional condensation chemistry, offering a new tool for accessing complex succinimide structures. The trend towards multi-component reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, is also influencing the synthesis of related heterocyclic scaffolds and holds promise for future applications in pyrrolidine-2,5-dione synthesis. nih.gov

| Synthetic Method | Description | Key Reactants | Reference |

|---|---|---|---|

| Classical Condensation | A traditional method involving the reaction of an anhydride (B1165640) with an amine to form the imide ring. | Succinic Anhydride, Primary Amine/Ammonia | mdpi.comresearchgate.net |

| Michael Addition | Addition of a nucleophile (e.g., from a ketone) to an N-substituted maleimide (B117702) to introduce a substituent at the 3-position. | N-Aryl Maleimides, Various Ketones | nih.gov |

| Coumarin Rearrangement | A novel, stereospecific rearrangement reaction to form the substituted pyrrolidine-2,5-dione ring. | 3-Substituted Coumarins, Nitromethane | mdpi.com |

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

Beyond its synthesis, the reactivity of the this compound scaffold is a frontier for chemical exploration. The succinimide ring is recognized not just as a final product but as a versatile intermediate for the synthesis of more complex heterocyclic compounds. kuey.net

Research into the transformation of substituents on the pyrrolidine-2,5-dione ring is revealing new synthetic possibilities. For instance, a study on the related compound (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione demonstrated its successful reductive isomerization using iron in acetic acid. This reaction transforms the benzylidene substituent and leads to the formation of novel N-Aryl Pyrrolo Quinolines, showcasing how the core succinimide structure can be a platform for building fused ring systems. The exploration of such pathways, which modify the periphery of the molecule while retaining the core dione (B5365651) structure, is crucial for creating molecular diversity and discovering new functionalities.

| Reaction Type | Description | Example Precursor | Resulting Structure | Reference |

|---|---|---|---|---|

| Reductive Isomerization | A reaction that modifies a substituent on the ring, leading to a new, fused heterocyclic system. | (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | N-Aryl Pyrrolo Quinolines | |

| Heterocyclic Synthesis Intermediate | The use of the succinimide scaffold as a building block for creating more complex molecules. | 3-Substituted Succinimides | Various Amides, Cyclic Compounds | kuey.net |

Elucidation of Structure-Property Relationships for Advanced Material Applications

The unique chemical structure of this compound—combining a rigid heterocyclic core with a flexible benzyl (B1604629) group—makes it an intriguing candidate for materials science. The relationship between the molecular structure of succinimide derivatives and the macroscopic properties of materials derived from them is an active area of investigation.

In polymer chemistry, succinimide derivatives have found utility as curing agents for epoxy resins. kuey.net The introduction of specific functional groups onto the succinimide scaffold can significantly alter the properties of the resulting polymer. For example, modifying the substituents can improve the thermal stability and mechanical properties of the cured resin. kuey.net The benzyl group in this compound, with its aromaticity and steric bulk, can be expected to influence polymer chain packing, cross-linking density, and interactions, thereby affecting the final material's characteristics. Understanding these structure-property relationships is key to designing bespoke polymers and other advanced materials with tailored performance for specific applications.

| Structural Feature | Potential Influence on Material Property | Application Area | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione Ring | Provides polarity, rigidity, and sites for hydrogen bonding, contributing to thermal stability. | Polymer Chemistry (Epoxy Resins) | kuey.net |

| 3-Benzyl Substituent | Introduces aromaticity and steric bulk, potentially affecting mechanical strength, and solubility. | Advanced Polymers | kuey.net |

| N-Substituent (General) | Modifies reactivity and compatibility with polymer matrices, allowing for fine-tuning of properties. | Polymer Chemistry | kuey.net |

Q & A

Q. What are the standard synthetic methodologies for 3-Benzylpyrrolidine-2,5-dione, and how are intermediates validated?

this compound is typically synthesized via cyclization reactions of substituted succinimides or through alkylation of pyrrolidine-2,5-dione precursors. A common approach involves introducing benzyl groups at the N1 position of the pyrrolidine ring using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Intermediates are validated using ¹H/¹³C NMR to confirm regioselectivity and ESI-HRMS for molecular weight verification. For example, arylpiperazine-functionalized derivatives require coupling reactions with activated aryl halides, monitored by TLC and purified via column chromatography .

Q. How is the biological activity of this compound derivatives assessed in receptor-binding studies?

Derivatives are screened for affinity to targets like serotonin receptors (e.g., 5-HT1A) or the serotonin transporter (SERT) using radioligand displacement assays . Competitive binding experiments with [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-citalopram (for SERT) are performed on transfected cell membranes. Data is analyzed using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Structural modifications at the benzyl or arylpiperazine moieties are critical for optimizing selectivity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm) and confirms stereochemistry.

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH groups.

- ESI-HRMS : Validates molecular formulas (e.g., C₁₁H₁₁NO₂ for the base structure) with <5 ppm mass accuracy.

- X-ray Crystallography : Resolves absolute configuration in chiral derivatives .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the biological and catalytic properties of this compound?

Stereochemistry at the pyrrolidine ring (e.g., 3R vs. 3S) significantly alters receptor binding and metabolic stability. For instance, (3R,4R)-1-Benzyl-3,4-pyrrolidindiol exhibits higher enantiomeric excess (ee >98%) in asymmetric catalysis compared to its (3S,4S) counterpart. Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection is used to resolve enantiomers. Computational docking (AutoDock Vina) further predicts binding poses in receptor pockets .

Q. What computational tools are employed to model reaction pathways for synthesizing this compound derivatives?

Density Functional Theory (DFT, e.g., B3LYP/6-31G*) calculates thermodynamic parameters (ΔG, ΔH) for key steps like cyclization or alkylation. For example, the addition of tetrahydroquinoline to pyrrolidine-2,5-dione is slightly endergonic (ΔG = +0.65 kcal/mol), suggesting equilibrium control. Transition-state modeling (Gaussian 09) identifies steric or electronic barriers in stereoselective reactions .

Q. How can contradictory data in receptor-binding assays be resolved when testing this compound analogs?

Contradictions often arise from assay conditions (e.g., membrane vs. whole-cell assays) or off-target effects. Strategies include:

- Schild Analysis : Differentiates competitive vs. allosteric binding.

- Functional Assays : Measures cAMP accumulation (for GPCRs) or ion flux (for transporters).

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with results .

Q. What strategies optimize the solubility and bioavailability of this compound derivatives for in vivo studies?

- Prodrug Design : Esterification of carbonyl groups (e.g., acetyl or pivaloyl esters) enhances lipophilicity.

- Salt Formation : Hydrochloride salts improve aqueous solubility.

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles sustain plasma concentrations in pharmacokinetic studies (Cmax, AUC analysis) .

Methodological Notes

- Data Reproducibility : Always cross-validate synthetic yields and bioassay results across ≥3 independent replicates.

- Safety Protocols : Handle benzyl halides and maleimide intermediates in fume hoods (PPE: nitrile gloves, lab coat) due to lachrymatory and sensitizing risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.